molecular formula C17H20FN5 B2882634 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890880-70-3

1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2882634
CAS No.: 890880-70-3
M. Wt: 313.38
InChI Key: YBXRITCHTAUBHP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters.

    Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorinated aromatic compound is introduced.

    N,N-dipropylation: The final step involves alkylation reactions to introduce the dipropylamine moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the pyrazolo[3,4-d]pyrimidine ring or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Bromophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can significantly influence its biological activity and pharmacokinetic properties compared to its analogs with different substituents.
  • Activity: Fluorine substitution often enhances the compound’s ability to interact with biological targets due to its electronegativity and ability to form strong hydrogen bonds.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-(4-fluorophenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5/c1-3-9-22(10-4-2)16-15-11-21-23(17(15)20-12-19-16)14-7-5-13(18)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRITCHTAUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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